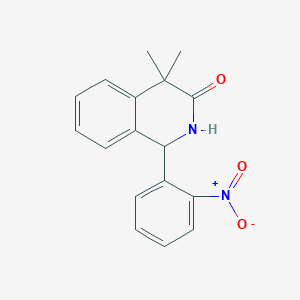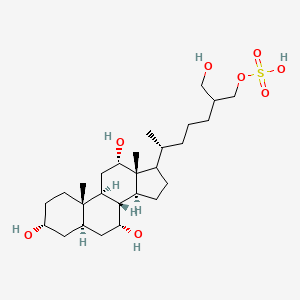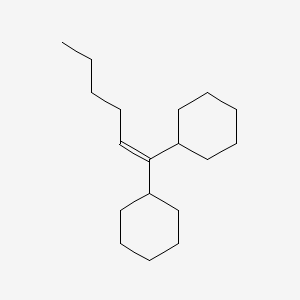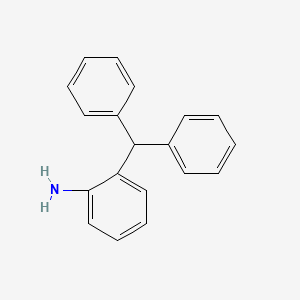
2-(Diphenylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzhydrylaniline, also known as N-benzhydrylaniline, is an organic compound with the molecular formula C19H17N. It consists of an aniline moiety where the hydrogen atom on the nitrogen is replaced by a benzhydryl group. This compound is part of the benzhydryl family, which includes compounds with two benzene rings connected by a single methane group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzhydrylaniline can be synthesized through several methods. One common method involves the reaction of benzhydrol with aniline in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{Ph}_2\text{CH}-\text{OH} + \text{NH}_2\text{Ph} \rightarrow \text{Ph}_2\text{CH}-\text{NHPh} + \text{H}_2\text{O} ] where Ph represents a phenyl group.
Industrial Production Methods: In industrial settings, the synthesis of 2-Benzhydrylaniline may involve more efficient catalytic processes to ensure higher yields and purity. The use of solvents like tetrahydrofuran or diethyl ether can facilitate the reaction, and the process may be carried out under inert atmospheric conditions to prevent oxidation.
Chemical Reactions Analysis
Types of Reactions: 2-Benzhydrylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzhydryl imine derivatives.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Benzhydryl imine derivatives.
Reduction: Secondary amines.
Substitution: Halogenated benzhydrylaniline derivatives.
Scientific Research Applications
2-Benzhydrylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzhydrylaniline involves its interaction with molecular targets such as enzymes and receptors. The benzhydryl group enhances its binding affinity to these targets, facilitating various biochemical processes. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.
Comparison with Similar Compounds
Diphenhydramine: An antihistamine with a similar benzhydryl structure.
Benzhydrol: The parent compound from which 2-Benzhydrylaniline is derived.
N-Benzylideneaniline: Another derivative with a similar structure but different functional groups.
Uniqueness: 2-Benzhydrylaniline is unique due to its specific combination of aniline and benzhydryl groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility compared to other similar compounds.
Properties
CAS No. |
57259-32-2 |
|---|---|
Molecular Formula |
C19H17N |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
2-benzhydrylaniline |
InChI |
InChI=1S/C19H17N/c20-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,20H2 |
InChI Key |
ALKRBODCSLGHGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


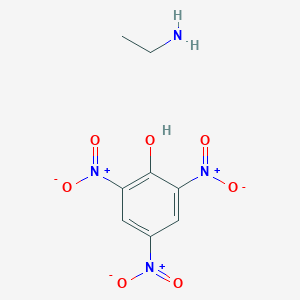
![4,4'-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14633340.png)
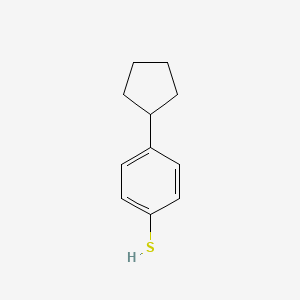
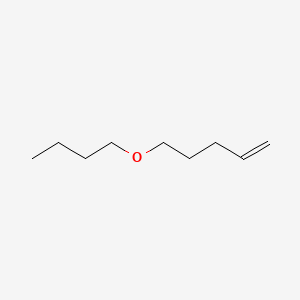
![2-[8-(3-Octylthiiran-2-yl)octanoylamino]ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14633354.png)
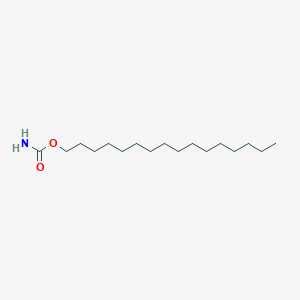

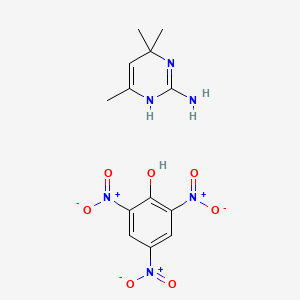

![1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene](/img/structure/B14633375.png)
